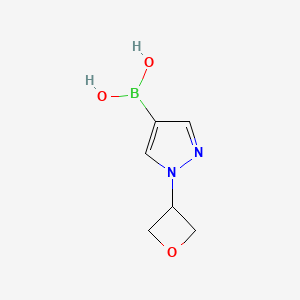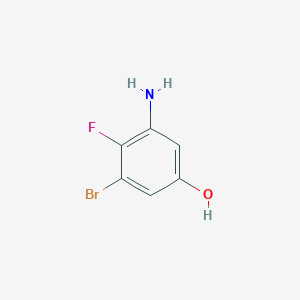![molecular formula C10H9ClF3N B1409021 1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanamine CAS No. 1266197-18-5](/img/structure/B1409021.png)
1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanamine
Overview
Description
1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanamine is a chemical compound with the molecular formula C10H9ClF3N and a molecular weight of 235.63 g/mol. It is characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with chlorine and trifluoromethyl groups. This compound is primarily used as a research chemical and serves as a building block in various chemical syntheses.
Preparation Methods
The synthesis of 1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanamine involves several steps:
Starting Materials: The synthesis begins with 1-chloro-3-(trifluoromethyl)benzene and trifluoroacetyl chloride.
Reaction Conditions: These starting materials are reacted in toluene under the catalysis of anhydrous aluminum trichloride at a temperature of 0-5°C for 3-4 hours.
Workup: After the reaction, ice water is added, and the mixture is stirred for 1 hour.
Isolation: The organic phase is separated and distilled under reduced pressure to obtain the desired product.
Chemical Reactions Analysis
1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanamine undergoes various chemical reactions:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorine atom.
Oxidation and Reduction:
Trifluoromethylation: The trifluoromethyl group plays a significant role in radical trifluoromethylation reactions, which are important in pharmaceuticals and agrochemicals.
Scientific Research Applications
1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanamine is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its unique chemical properties.
Medicine: It is investigated for potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanamine involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with specific enzymes and receptors, although detailed studies on its exact targets are limited.
Pathways: It may influence various biochemical pathways, particularly those involving radical intermediates due to the presence of the trifluoromethyl group.
Comparison with Similar Compounds
1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanamine can be compared with other similar compounds:
1-(3-Chloro-5-trifluoromethylphenyl)-2,2,2-trifluoroethanone: This compound shares the trifluoromethyl and chloro substituents but differs in the presence of a trifluoroethanone group.
1,3,5-Tris(trifluoromethyl)benzene: This compound has three trifluoromethyl groups attached to a benzene ring, making it structurally different but chemically related.
3-Chloro-5-iodotrifluoromethylbenzene: This compound has an iodine atom instead of a cyclopropane ring, highlighting the diversity of trifluoromethyl-substituted compounds.
This compound stands out due to its unique cyclopropane ring, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3N/c11-8-4-6(9(15)1-2-9)3-7(5-8)10(12,13)14/h3-5H,1-2,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGGOTBGFXUIBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC(=C2)Cl)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


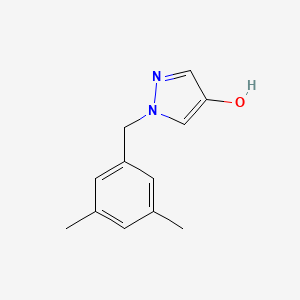
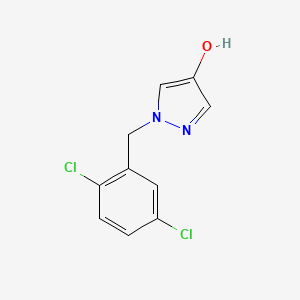
![3-[(3,4-Dimethylphenoxy)methyl]azetidine](/img/structure/B1408941.png)
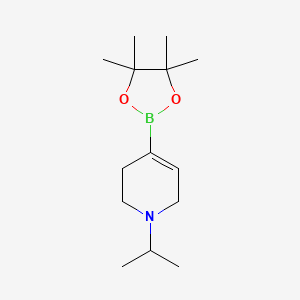

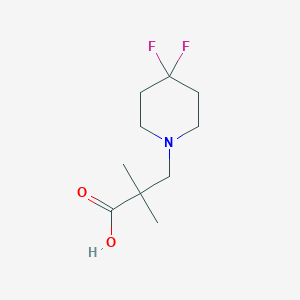

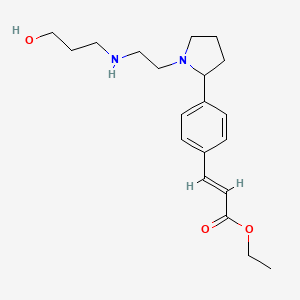
![2-[3-Chloro-5-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1408953.png)
![Methyl 5-(azidomethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1408956.png)

![4-Methyl-2,3,4,5-tetrahydropyrido[4,3-f][1,2]thiazepine 1,1-dioxide](/img/structure/B1408958.png)
